molecular formula C18H17N3O2 B12031473 (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone CAS No. 618092-00-5

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

Cat. No.: B12031473
CAS No.: 618092-00-5
M. Wt: 307.3 g/mol
InChI Key: UVPTXBMAEKJFPY-UHFFFAOYSA-N
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Description

The compound (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(o-tolyl)methanone is a pyrazole-derived molecule featuring a 2-methoxyphenyl substituent at the pyrazole ring’s 1-position and an o-tolyl (2-methylphenyl) group attached via a methanone linker at the 4-position.

Properties

CAS No.

618092-00-5

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

[5-amino-1-(2-methoxyphenyl)pyrazol-4-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C18H17N3O2/c1-12-7-3-4-8-13(12)17(22)14-11-20-21(18(14)19)15-9-5-6-10-16(15)23-2/h3-11H,19H2,1-2H3

InChI Key

UVPTXBMAEKJFPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3OC)N

Origin of Product

United States

Biological Activity

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Structural Information

  • Molecular Formula : C18H17N3O2
  • SMILES Notation : CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3OC)N

Anticancer Activity

Research has indicated that compounds related to this pyrazole derivative exhibit significant anticancer activity. Specifically, studies have demonstrated the following:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating a strong antiproliferative effect against these cells while showing minimal toxicity to normal fibroblasts (GM-6114) .

Table 1: Anticancer Activity Summary

Cell LineGrowth Inhibition (%)Reference
HepG254.25
HeLa38.44
GM-611480.06

The mechanism by which this compound exerts its anticancer effects is likely multifaceted:

  • Inhibition of Key Enzymes : Analogous compounds have been identified as selective inhibitors of p38 MAP kinase, a critical pathway in cancer cell proliferation and survival. The binding interactions within the ATP-binding pocket of p38 MAP kinase suggest that structural modifications can enhance selectivity and potency .
  • Structure-Activity Relationships (SAR) : The introduction of different substituents on the pyrazole ring has been shown to significantly affect biological activity. For example, variations at the N1 position can lead to a loss of antiproliferative activity, indicating the importance of specific functional groups in maintaining efficacy .

Case Studies

Several case studies have highlighted the biological potential of similar pyrazole derivatives:

  • Compound RO3201195 : This compound was identified as a highly selective inhibitor of p38 MAP kinase with excellent oral bioavailability and was advanced into Phase I clinical trials due to its promising anticancer properties .
  • Antioxidant Properties : Related pyrazole derivatives have also demonstrated antioxidant activity in various assays, suggesting potential applications in oxidative stress-related diseases, which often co-occur with cancer .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Pyrazole Substituent Methanone Substituent Molecular Formula Molecular Weight Key Properties/Notes
(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(o-tolyl)methanone (Target) 2-Methoxyphenyl o-Tolyl (2-methylphenyl) C₁₇H₁₅N₃O₂ ~293.32 Electron-donating methoxy group; moderate polarity
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(m-tolyl)methanone 3-Chlorophenyl m-Tolyl (3-methylphenyl) C₁₇H₁₄ClN₃O 323.77 Electron-withdrawing Cl; increased hydrophobicity
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(o-tolyl)methanone 3-Chloro-4-fluorophenyl o-Tolyl C₁₇H₁₃ClFN₃O 329.76 Halogenated substituents; higher density (1.36 g/cm³)
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(o-tolyl)methanone 2-Fluorophenyl o-Tolyl C₁₇H₁₄FN₃O 295.31 Fluorine’s electronegativity; lower molecular weight
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(o-tolyl)methanone 4-Chlorophenyl o-Tolyl C₁₇H₁₄ClN₃O 311.77 Para-Cl enhances steric bulk; InChIKey: XEXLBKCHWXUDTJ

Key Observations:

  • Electron-Donating vs.
  • Positional Effects: Substituents at the ortho position (e.g., 2-methoxy, 2-fluoro) introduce steric hindrance, possibly affecting binding interactions in biological systems .

Physicochemical Properties

  • Density and Boiling Points: The halogenated analog in exhibits a higher predicted density (1.36 g/cm³) and boiling point (502°C) due to increased molecular mass and halogen interactions . The target compound’s lower molecular weight (~293.32) suggests reduced density and boiling point.
  • pKa and Solubility: The amino group (pKa ~-0.39 in halogenated analogs ) likely remains protonated at physiological pH, enhancing water solubility. Methoxy groups further improve solubility compared to halogenated derivatives .

Crystallographic and Hydrogen-Bonding Patterns

The amino and methoxy groups in the target compound facilitate hydrogen-bonding networks, as described in ’s graph-set analysis. Halogenated analogs may instead rely on halogen bonds or π-π stacking .

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